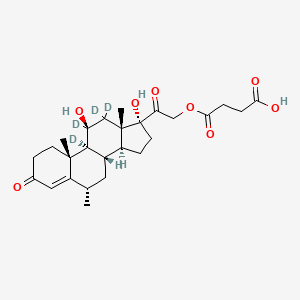

6alpha-Methyl Hydrocortisone 21-hemisuccinate-d4

Description

It was discovered as part of a structure-guided design campaign and is selective for polo-like kinase 1 (PLK1) over BRD4-BD1 . This compound has shown significant potential in oncology research due to its ability to inhibit specific protein-protein interactions.

Properties

Molecular Formula |

C26H36O8 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

4-oxo-4-[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid |

InChI |

InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1/i12D2,19D,23D |

InChI Key |

VHQHMYZONZIQMP-RWPORLSISA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCC(=O)O)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 6 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the pteridine core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of the cyclopentyl, methyl, and propyl groups through selective reactions.

Coupling reactions: The final steps involve coupling the pteridine core with the benzamide moiety using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of compound 6 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Compound 6 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Various substitution reactions can be performed to introduce different substituents on the pteridine core or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various analogs of compound 6 with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

Compound 6 has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a tool compound to study protein-protein interactions and enzyme inhibition.

Biology: Helps in understanding the role of PLK1 in cell cycle regulation and cancer progression.

Medicine: Potential therapeutic agent for the treatment of cancers that overexpress PLK1.

Industry: Can be used in the development of new drugs and therapeutic strategies.

Mechanism of Action

Compound 6 exerts its effects by selectively inhibiting polo-like kinase 1 (PLK1). The inhibition of PLK1 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:

PLK1 inhibition: Direct binding to the active site of PLK1, preventing its interaction with substrates.

Cell cycle arrest: Disruption of the normal cell cycle progression, leading to G2/M phase arrest.

Apoptosis: Induction of programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Dual BRD4/PLK1 inhibitor 23: Another compound from the same design campaign, but it inhibits both BRD4 and PLK1.

Vorasidenib: A brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenases 1 and 2.

ABBV-467: A highly potent, selective MCL-1 inhibitor.

Uniqueness

Compound 6 is unique due to its selective inhibition of PLK1 over other targets, making it a valuable tool for studying the specific role of PLK1 in cancer biology. Its high selectivity and potency make it a promising candidate for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.